molecular formula C7H4BrFO2 B15335894 4-Bromo-7-fluorobenzo[d][1,3]dioxole

4-Bromo-7-fluorobenzo[d][1,3]dioxole

Cat. No.: B15335894
M. Wt: 219.01 g/mol
InChI Key: ODOVHCGEQAUHOG-UHFFFAOYSA-N
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Description

4-Bromo-7-fluorobenzo[d][1,3]dioxole is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluorobenzo[d][1,3]dioxole typically involves the bromination and fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve selective substitution at the desired positions on the dioxole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

4-Bromo-7-fluorobenzo[d][1,3]dioxole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-7-chlorobenzo[d][1,3]dioxole
  • 4-Bromo-7-iodobenzo[d][1,3]dioxole
  • 4-Fluoro-7-chlorobenzo[d][1,3]dioxole

Comparison: 4-Bromo-7-fluorobenzo[d][1,3]dioxole is unique due to the specific combination of bromine and fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s stability and lipophilicity, while bromine can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

4-bromo-7-fluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOVHCGEQAUHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CC(=C2O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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